molecular formula C7H5N3O B069698 Imidazo[1,2-B]pyridazine-6-carbaldehyde CAS No. 185910-99-0

Imidazo[1,2-B]pyridazine-6-carbaldehyde

Cat. No. B069698
CAS RN: 185910-99-0
M. Wt: 147.13 g/mol
InChI Key: KMBKSONQNYUEPD-UHFFFAOYSA-N
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Description

Imidazo[1,2-B]pyridazine-6-carbaldehyde is a chemical compound with the molecular formula C7H5N3O . It is recognized as a versatile scaffold in organic synthesis and drug development . This compound is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of this compound and its derivatives involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The synthesis methods have been developed over the years, and the progress made in these methods has been compiled in several review articles .


Molecular Structure Analysis

The molecular structure of this compound has been determined using X-ray diffraction (XRD) and spectroscopic techniques . The optimized molecular crystal structures were determined based on density functional theory (DFT) calculations .


Chemical Reactions Analysis

This compound and its derivatives exhibit reactivity that allows for various chemical reactions. These include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The reactivity of these compounds has been studied extensively, leading to the development of various synthetic methods .


Physical And Chemical Properties Analysis

This compound is a light brown solid . It has a molecular weight of 147.14 . The compound is stored at temperatures between 2 and 8 degrees Celsius .

Mechanism of Action

While the specific mechanism of action for Imidazo[1,2-B]pyridazine-6-carbaldehyde is not explicitly mentioned in the search results, imidazo[1,2-B]pyridazine derivatives have been recognized for their wide range of applications in medicinal chemistry . For instance, some imidazo[1,2-B]pyridazine derivatives have been identified as IL-17A inhibitors, which are used for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .

Future Directions

Imidazo[1,2-B]pyridazine-6-carbaldehyde and its derivatives have potential for future developments in various fields. They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Future research could focus on developing new synthetic methods and exploring further applications of these compounds in medicinal chemistry .

properties

IUPAC Name

imidazo[1,2-b]pyridazine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-5-6-1-2-7-8-3-4-10(7)9-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBKSONQNYUEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444600
Record name Imidazo[1,2-b]pyridazine-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

185910-99-0
Record name Imidazo[1,2-b]pyridazine-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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